Aluminum oxide-titanium oxide

Description

Properties

IUPAC Name |

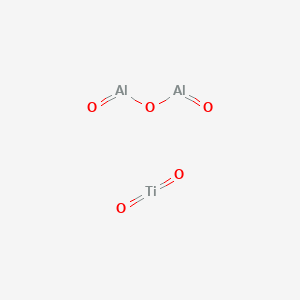

dioxotitanium;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRZQDQNVUKEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preamble and Research Trajectory of Aluminum Oxide Titanium Oxide Systems

Contextual Significance in Advanced Materials Science and Engineering

The aluminum oxide-titanium oxide (Al₂O₃-TiO₂) system is a cornerstone in the field of advanced materials, primarily due to the synergistic properties that arise from combining the two constituent oxides. Aluminum oxide, or alumina (B75360), is renowned for its hardness, high melting point, low electrical conductivity, and chemical inertness. britannica.com Titanium dioxide, or titania, is valued for its chemical stability, wear resistance, and unique semiconducting and photocatalytic properties. htscoatings.comije.ir When combined, these materials form composites and coatings with enhanced characteristics that surpass those of the individual components.

In advanced engineering, Al₂O₃-TiO₂ systems are critical for surface modification applications. researchgate.net As coatings, they provide exceptional resistance to wear, abrasion, fretting, cavitation, and particle erosion, making them indispensable in the chemical, textile, automotive, and aerospace industries. industrialplating.comsaint-gobain.comwu.ac.th These coatings are often applied via thermal spray techniques, such as plasma spray or detonation spray, to protect components like pump parts, exhaust fans, and textile machinery guides. researchgate.netindustrialplating.com The addition of even a small amount of titania (e.g., ~3%) to an alumina matrix significantly increases the coating's toughness. htscoatings.com Furthermore, the dielectric properties of alumina combined with the wear resistance of the composite are useful for electrical components requiring insulation. industrialplating.com

The significance of Al₂O₃-TiO₂ also extends to advanced composites and nanotechnology. In aluminum metal matrix composites (AMMCs), Al₂O₃-TiO₂ particles serve as a reinforcement material, substantially improving mechanical properties such as hardness and tensile strength. sav.sk In the realm of nanomaterials, Al₂O₃/TiO₂ nanolaminates fabricated by techniques like atomic layer deposition (ALD) offer the ability to precisely tune electrical, optical, and mechanical properties for applications in microelectromechanical systems (MEMS) and as passivation layers in solar cells. aip.orgaalto.fimdpi.com

Historical Perspective on this compound Research Evolution

Scientific interest in the oxidation processes of titanium-aluminum alloys has been a long-standing subject of research due to their relevance in high-temperature applications, particularly in the aerospace sector. nih.govdiva-portal.org Early investigations into the fundamental Al₂O₃-TiO₂ system date back to at least the 1960s, with studies exploring the solid solubility between the two oxides under various atmospheric conditions. acs.orgresearchgate.net These foundational studies sought to understand phase equilibria and the mechanisms by which titania influences the properties of alumina, concluding that titania's effect on densification was likely due to grain-boundary action rather than a defect mechanism within the corundum lattice. researchgate.net

The evolution of materials processing technologies has consistently driven new research avenues. The development of thermal spray processes allowed for the fabrication of high-performance Al₂O₃-TiO₂ coatings, shifting research focus toward optimizing coating parameters to enhance wear and corrosion resistance for industrial machinery. researchgate.netsaint-gobain.com A significant leap in the late 20th century was the development of methods to create ordered nanostructures. The pioneering work on nanotubular anodic titanium oxide (ATO) in 1999, analogous to anodic aluminum oxide (AAO), opened up a vast field of research into nanostructured materials with unique optical, mechanical, and biocompatibility properties. inredox.com

In recent decades, the advent of thin-film deposition techniques with atomic-level precision, such as atomic layer deposition (ALD) and magnetron sputtering, has marked a new era in Al₂O₃-TiO₂ research. aip.orgresearchgate.net These methods enable the creation of ultrathin nanolaminates and composite films with highly controlled structures. acs.org This has allowed researchers to explore the tunability of residual stress, adhesion, and electronic properties, targeting sophisticated applications in semiconductors and micro-devices. aip.orgmdpi.com

Identification of Current Research Gaps and Emerging Paradigms

Despite extensive research, several gaps in the understanding and application of Al₂O₃-TiO₂ systems remain. While the benefits of Al₂O₃-TiO₂ coatings are well-established, much of the research has been empirical. A deeper understanding of the fundamental mechanisms is needed, such as the precise role of each oxide during sintering and the influence of phase composition on coating performance. researchgate.net Specifically, there has been comparatively little research into engineering Ti-doped Al₂O₃ composite coatings for specialized applications, such as providing enhanced corrosion resistance for 316L stainless steel in chloride-rich environments. researchgate.net

Emerging paradigms are shifting the focus from bulk composites and conventional coatings to nanostructured and multifunctional materials. A prominent area is the development of Al₂O₃/TiO₂ nanolaminates using ALD. aip.orgaalto.fi This technology allows for the creation of materials with tunable mechanical, optical, and electrical properties by controlling the thickness and sequence of atomic layers. aip.org These nanolaminates are being explored for use in MEMS, where adjusting residual stress is critical, and as passivation layers in advanced solar cell architectures like TOPCon. aip.orgmdpi.com

Another emerging application is in photocatalysis. While TiO₂ is a well-known photocatalyst, combining it with Al₂O₃ can enhance performance by increasing the affinity for target pollutants and improving the material's surface properties. researchgate.net Research into TiO₂/Al₂O₃ binary oxide systems for gas-phase photocatalytic abatement of pollutants like NOx is a promising new direction. researchgate.net The use of Al₂O₃ and TiO₂ nanoparticles in enhanced oil recovery (EOR) represents a novel, albeit less developed, field of investigation. researchgate.net Furthermore, the unique properties of these composites are being leveraged to develop advanced, non-enzymatic electrochemical sensors for detecting neurotransmitters like dopamine. ui.ac.id

Overview of Scholarly Objectives for this compound Investigations

The primary scholarly objectives for the investigation of Al₂O₃-TiO₂ systems are multifaceted and span from fundamental science to applied engineering. A central goal is to enhance the mechanical and protective properties of materials. This includes fabricating coatings and composites with superior hardness, wear resistance, thermal shock resistance, and corrosion protection for use in demanding industrial environments. researchgate.netmdpi.com Researchers aim to optimize processing parameters, such as those in plasma spraying or stir casting, to achieve desired microstructures and performance characteristics. sav.skmdpi.com

A second major objective is to understand and control the material's properties at a fundamental level. This involves detailed characterization of the microstructure, phase composition, and crystal structure, and correlating these features with functional properties. sav.skresearchgate.net For instance, investigations focus on suppressing the formation of undesirable secondary phases like Al₂TiO₅ to achieve optimal dielectric properties for high-frequency applications. researchgate.net In the context of nanolaminates, a key objective is to establish clear relationships between ALD growth parameters (e.g., temperature, cycle ratio) and the resulting residual stress, adhesion, and electronic behavior of the films. aip.orgaalto.fi

A third area of scholarly focus is the exploration of novel synthesis methods and new applications. This includes developing and refining techniques like RF magnetron sputtering and ALD to create Al₂O₃-TiO₂ composite films with enhanced chemical stability and hydrophobicity for advanced anticorrosion layers. researchgate.netacs.org Furthermore, researchers are pursuing the development of these materials for new functional uses, such as photocatalysts for environmental remediation, dielectric resonators for satellite communications, and sensing layers for electrochemical biosensors. researchgate.netui.ac.idresearchgate.net

Detailed Research Findings

The properties of this compound composites can be tailored based on their composition and fabrication method. The following tables summarize key research findings.

Table 1: Mechanical and Performance Properties of Al₂O₃-TiO₂ Coatings This table is interactive and can be sorted by clicking on the headers.

| Property | Value | Material Composition/Method | Source |

|---|---|---|---|

| Microhardness | 1000.6 HV₀.₅ | Al₂O₃-13wt.%TiO₂ (AT13) plasma spray | mdpi.com |

| Bond Strength | 25.01 MPa | AT13 plasma spray on Q235 steel | mdpi.com |

| Thermal Shock Resistance | 40 cycles | AT13 plasma spray | mdpi.com |

| Service Temperature Limit | ~540°C (1000°F) | Alumina-Titania coating | thermalspray.com |

| Corrosion Current Density (Icorr) | 0.025 µA/cm² | Al₂O₃–TiO₂ (15.56% Ti) on 316L SS | researchgate.net |

| Protective Efficiency | 99.73% | Al₂O₃–TiO₂ (15.56% Ti) in 3.5wt% NaCl | researchgate.net |

Table 2: Properties of Al/Al₂O₃-TiO₂ Metal Matrix Composites This table is interactive and can be sorted by clicking on the headers.

| Reinforcement Content (wt. %) | Density (g/cm³) | Vickers Hardness (HV) | Tensile Strength (MPa) | Fabrication Method | Source |

|---|---|---|---|---|---|

| 5 | 2.72 | 38 | 125 | Powder Metallurgy | sav.sk |

| 10 | 2.75 | 45 | 134 | Powder Metallurgy | sav.sk |

| 15 | 2.79 | 51 | 142 | Powder Metallurgy | sav.sk |

Table 3: Properties of Al₂O₃/TiO₂ Nanolaminates via Atomic Layer Deposition (ALD) This table is interactive and can be sorted by clicking on the headers.

| Property | Observation | Influencing Factors | Application | Source |

|---|---|---|---|---|

| Residual Stress | Tensile; decreases with increasing bilayer thickness and ALD temperature. | Bilayer thickness, Growth temperature | MEMS | aip.orgaalto.fi |

| Hardness | Increases with ALD temperature; decreases with increasing TiO₂ fraction. | Growth temperature, TiO₂ content | Protective Films | aip.orgaalto.fi |

| Optical Properties | Tunable, varying from Al₂O₃ to TiO₂ with composition change. | Component ratio | Optical Coatings | aip.org |

| Electrical Properties | Can be tuned by adjusting TiO₂ fraction or bilayer thickness. | TiO₂ fraction, Bilayer thickness | Microelectronics | aip.org |

| Passivation Quality | Depends on precursor and ratio of Al₂O₃ to TiO₂ deposition cycles. | Precursor choice, Cycle ratio | Solar Cells | mdpi.com |

Advanced Synthetic Strategies for Tailoring Aluminum Oxide Titanium Oxide Architectures

Vapor-Phase Deposition Methodologies

Vapor-phase deposition methods are cornerstone techniques for producing high-purity, high-performance Al₂O₃-TiO₂ thin films and structures. These processes involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form the desired material.

Atomic Layer Deposition (ALD) for Aluminum Oxide-Titanium Oxide Thin Films and Nanolaminates

The properties of ALD-grown Al₂O₃-TiO₂ films are highly tunable. By adjusting the ratio of Al₂O₃ to TiO₂ cycles, the refractive index can be engineered to fall anywhere between that of pure Al₂O₃ (~1.6) and pure TiO₂ (~2.4). aip.org The growth temperature is a critical parameter, influencing the film's crystallinity, residual stress, and impurity content. jyu.firesearchgate.net For instance, Al₂O₃/TiO₂ nanolaminates grown from Me₃Al, TiCl₄, and H₂O exhibit tensile stress, which can be modulated by altering the bilayer thickness and deposition temperature. jyu.fi Generally, increasing the ALD temperature reduces residual stress and impurity levels. jyu.firesearchgate.net While Al₂O₃ typically remains amorphous, TiO₂ layers can crystallize into the anatase phase, with crystallization often starting at temperatures below 225 °C. researchgate.net The introduction of Al₂O₃ layers can inhibit the crystallization of the TiO₂ layers, maintaining an amorphous structure even after annealing at high temperatures (e.g., 700°C). uic.edu

Table 1: ALD Process Parameters and Resulting Properties for Al₂O₃-TiO₂ Films

| Precursors | Deposition Temperature (°C) | Resulting Structure | Key Findings |

|---|---|---|---|

| Trimethylaluminum (B3029685) (TMA), Titanium tetrachloride (TiCl₄), Water (H₂O) | 110–300 | Amorphous Al₂O₃, Crystalline (Anatase) or Amorphous TiO₂ depending on thickness and temperature | Residual stress decreases with increasing bilayer thickness and ALD temperature. jyu.fi |

| Trimethylaluminum (TMA), Tetrakis(dimethylamino)titanium (TDMAT), Water (H₂O) | < 250 | Amorphous | Precise thickness control and sharp interfaces in nanolaminates. redalyc.org |

| Trimethylaluminum (TMA), Tetrakis(diethylamino)titanium (B1584087) (TDEAT), Oxygen (O₂) | 300 | Amorphous as-deposited; remains amorphous after annealing at 700°C | Addition of Al₂O₃ improves thermal stability and surface smoothness of TiO₂. uic.edu |

Pulsed Laser Deposition (PLD) for this compound Structures

Pulsed Laser Deposition (PLD) is a physical vapor deposition (PVD) technique where a high-power laser ablates a target material, creating a plasma plume that deposits a thin film onto a substrate. ltschem.comwiley-vch.de This method is highly versatile and capable of stoichiometrically transferring complex material compositions from the target to the film. wiley-vch.debohrium.com For producing this compound structures, a composite target of Al₂O₃ and TiO₂ is typically used.

The deposition can be performed in a high vacuum or in the presence of a background gas, such as oxygen, which is crucial for ensuring the proper oxygen stoichiometry in the deposited oxide films. ltschem.comwiley-vch.de The properties of the resulting films, such as crystallinity and surface morphology, are strongly influenced by deposition parameters like substrate temperature and laser energy. researchgate.netrdd.edu.iq For example, aluminum oxide films deposited at room temperature are typically amorphous, while those deposited at higher temperatures (e.g., 800 °C) can exhibit nano-crystalline γ-Al₂O₃ structures. researchgate.net Post-deposition annealing is another critical step that can be used to induce crystallization and improve film quality. rdd.edu.iq One of the main challenges in PLD is the formation of droplets or "splashing," which can be mitigated by optimizing laser parameters and target density. bohrium.com

Table 2: PLD Process Parameters for Oxide Thin Films

| Target Material | Substrate | Deposition/Annealing Temperature (°C) | Resulting Structure |

|---|---|---|---|

| Aluminum Oxide | Si (100), Si-SiO₂ | Room Temperature | Amorphous researchgate.net |

| Aluminum Oxide | Si (100), Si-SiO₂ | 800 | Nano-crystalline (γ-Al₂O₃) researchgate.net |

Sputtering Techniques and Their Influence on this compound Microstructure

Sputtering is a widely used PVD technique where ions from a plasma bombard a target, ejecting atoms that then deposit onto a substrate. For Al₂O₃-TiO₂ films, either a composite target or co-sputtering from separate Al₂O₃ and TiO₂ (or metallic Al and Ti) targets can be employed. Reactive sputtering, where a reactive gas like oxygen is introduced into the chamber, is common for depositing oxide films from metallic targets.

The microstructure of sputtered films is highly dependent on the sputtering conditions, such as RF power, working pressure, and substrate temperature. researchgate.netd-nb.info Increasing the sputtering power can promote crystallization in aluminum films. d-nb.info For titanium oxide films, parameters like the O₂/(Ar+O₂) ratio and DC power are optimized to achieve desired film properties. researchgate.net A significant finding is that sputtered Al₂O₃ films are often amorphous when deposited at low temperatures, and require elevated substrate temperatures (>300°C) or post-deposition annealing to achieve a well-crystallized state. mpg.de The application of a substrate bias voltage during sputtering can also influence the deposition rate and chemical composition of the films. mpg.de

Table 3: Sputtering Parameters and Their Effect on Film Microstructure

| Film Material | Sputtering Technique | Key Parameter Varied | Influence on Microstructure |

|---|---|---|---|

| Aluminum (Al) | RF Magnetron Sputtering | RF Power (100-400 W) | Increased power leads to crystallization from an amorphous state. d-nb.info |

| Titanium (Ti) | Sputtering | Substrate Temperature | Preferred orientation changes from (002) to (101) plane with increased temperature. researchgate.net |

| Titanium Dioxide (TiO₂) | DC Magnetron Sputtering | O₂/(Ar+O₂) ratio, working pressure, DC power | Optimum conditions identified for film growth; films show island structure. researchgate.net |

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor chemicals on a heated substrate to form a solid film. ionbond.com This method is valued for its ability to coat complex shapes and produce films with excellent adhesion and uniformity. ionbond.comsciepub.com For Al₂O₃-TiO₂ systems, metal-organic precursors (MOCVD) or metal halides are often used. uic.eduionbond.com

For example, cyclic CVD, a process similar to ALD, has been used to deposit laminated TiO₂/Al₂O₃ films using precursors like tetrakis(diethylamino)titanium (TDEAT), trimethylaluminum (TMA), and oxygen at 300°C. uic.edu The resulting films were amorphous and showed high thermal stability. uic.edu Another approach involves using a mixture of aluminum tri-sec-butoxide and titanium tetrachloride. uic.edu A significant advantage of CVD is the potential for lower deposition temperatures by adding oxygen to the gas mixture, which is crucial for temperature-sensitive substrates like glass. harvard.edu For instance, aluminum oxide can be deposited around 400°C with the addition of oxygen. harvard.edu Direct Liquid Injection (DLI-MOCVD) is a variant that provides a more constant vapor phase by injecting precise amounts of a dissolved precursor, offering enhanced control over the deposition process. sciepub.com

Table 4: CVD Precursors and Deposition Conditions for Oxide Films

| Film Material | Precursors | Deposition Temperature (°C) | Key Features |

|---|---|---|---|

| TiO₂/Al₂O₃ | Tetrakis(diethylamino)titanium, Trimethylaluminum, Oxygen | 300 | Produces amorphous, thermally stable laminated films. uic.edu |

| Al₂O₃ | Aluminum trichloride (B1173362) (AlCl₃) | 720-1050 | Process creates low-stress coatings with exceptional adhesion. ionbond.com |

| TiO₂ | Titanium isopropoxide | ~450 (without O₂), lower with O₂ | Polycrystalline anatase form is typical. harvard.edu |

Solution-Based Synthesis Protocols

Solution-based methods offer a cost-effective and versatile alternative to vapor-phase techniques, allowing for the synthesis of composites and films with good homogeneity and compositional control at low processing temperatures.

Sol-Gel Processing for this compound Composites and Thin Films

The sol-gel technique is a wet-chemical method used extensively for fabricating oxide materials. The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension) which then evolves into a "gel" (a solid network). This gel can then be processed into powders, fibers, or coatings. For Al₂O₃-TiO₂ composites, precursors such as Ti-alkoxides and Al-chlorides are dissolved in a solvent like isopropanol. researchgate.net

The composition of the final material is easily controlled by adjusting the molar ratio of the aluminum and titanium precursors in the initial solution. researchgate.net After deposition onto a substrate, typically by spin-coating or dip-coating, the gel film is subjected to heat treatment. This treatment involves drying at a lower temperature (e.g., 300°C) followed by annealing at higher temperatures (e.g., 500-600°C) to densify the film and induce crystallization. researchgate.net The sol-gel method's advantages include low processing temperatures, simple equipment, and the ability to produce multicomponent oxide layers on various substrates, including glass. researchgate.netfrontiersin.org The final phase composition can be complex, with studies reporting the formation of TiO₂, Ti₃O₅, α-Al₂O₃, and AlTi phases in coatings annealed at 600°C. researchgate.net

Table 5: Sol-Gel Synthesis Parameters for Al₂O₃-TiO₂ Films

| Precursors | Al/Ti Molar Ratios | Heat Treatment | Resulting Phases |

|---|---|---|---|

| Ti-alkoxide, Al-chloride, glacial acetic acid, isopropanol | 0, 0.07, 0.18, 0.73 | Dried at 300°C, Annealed at 500°C and 600°C | TiO₂, Ti₃O₅, TiO, Ti₂O, α-Al₂O₃, AlTi researchgate.net |

Hydrothermal and Solvothermal Synthesis of this compound Nanomaterials

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanomaterials from solutions at elevated temperatures and pressures. These methods offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal synthesis is particularly advantageous for producing metal oxide nanoparticles. It is generally defined as crystal synthesis or growth in high-temperature and high-pressure water, typically below 300°C. nih.gov The properties of water, such as its dielectric constant and solubility for many compounds, change dramatically under these conditions, facilitating the formation of desired crystalline phases. nih.gov For instance, a TiO₂-Al₂O₃/MoO₃ nanocomposite with an average crystal size of 36.1 nm was successfully synthesized via a direct hydrothermal process at 70°C, followed by calcination. kashanu.ac.ir This method can be conducted under low or high-pressure conditions to control the morphology of the resulting materials. kashanu.ac.ir

Solvothermal synthesis is a broader category that includes hydrothermal synthesis but can also utilize non-aqueous solvents. This allows for even greater control over the reaction environment and the final product's characteristics. For example, titanium dioxide nanotubes have been synthesized using a solvothermal method with titanium(IV) butoxide as a precursor in butanol. u-tokyo.ac.jp The choice of solvent, temperature, and pressure can be tailored to produce specific nanostructures like nanowires and nanotubes. u-tokyo.ac.jp

A key advantage of using supercritical water in hydrothermal synthesis is the enhanced reaction rate, which can be over 1000 times faster than conventional hydrothermal conditions. nih.gov This is attributed to the low dielectric constant of supercritical water. nih.gov Furthermore, the particle size of the metal oxide is dependent on the hydrolysis rate and the solubility of the metal oxide, which can be controlled by varying the temperature and pressure. nih.gov

Co-precipitation Methods for this compound Precursors

Co-precipitation is a widely employed, simple, and scalable method for synthesizing multicomponent oxide nanoparticles. mdpi.com This technique involves the simultaneous precipitation of metal ions from a precursor solution by adding a precipitating agent. mdpi.com The process typically involves dissolving soluble metal salts, such as nitrates or chlorides, in a solvent, followed by the addition of a precipitating agent like sodium hydroxide (B78521) or ammonia (B1221849) to form hydroxides. mdpi.comchalcogen.ro These hydroxides are then aged, washed, dried, and often calcined at high temperatures to yield the final oxide material. mdpi.comchalcogen.ro

This method allows for the creation of highly porous Al₂O₃/TiO₂ nanocomposites. chalcogen.ro For example, nanocomposites prepared by co-precipitation and calcined at 800°C have shown an average crystallite size of 25 nm. chalcogen.ro The co-precipitation process can produce a uniform distribution of the constituent oxides. google.com One approach involves the in-situ generation of ammonia from urea (B33335) as a precipitating medium, which slowly hydrolyzes the aluminum and titanium precursors to form their respective hydroxides. google.com After separation, washing, and drying, these precursors are calcined to produce the mixed oxide. google.com

The key to co-precipitation is achieving a homogeneous mixture of the precursors at an atomic level. diva-portal.org True co-precipitation results in the formation of mixed metal precursor crystals with a specific stoichiometric ratio of the metals. diva-portal.org The relative rates of nucleation, growth, and aggregation during precipitation determine the scale of mixing. diva-portal.org

Table 1: Example of Co-precipitation Synthesis Parameters for Al₂O₃/TiO₂ Nanocomposites

| Parameter | Value | Reference |

| Precursors | Aluminum nitrate (B79036) nonahydrate, Titanium dioxide | chalcogen.ro |

| Precipitating Agent | Sodium Hydroxide (2 M solution) | chalcogen.ro |

| pH | 10 | chalcogen.ro |

| Stirring Time | 1 hour | chalcogen.ro |

| Annealing Temperature | 800°C | chalcogen.ro |

| Annealing Time | 2 hours | chalcogen.ro |

Solid-State Reaction and Powder Metallurgy Routes for this compound Composites

Solid-state reaction and powder metallurgy are conventional and economically viable methods for producing ceramic composites like aluminum titanate (Al₂TiO₅). researchgate.net These routes typically involve the high-temperature reaction of fine precursor powders. researchgate.net Aluminum titanate is a desirable material for high-temperature applications due to its low coefficient of thermal expansion and high melting point. researchgate.net

The solid-state reaction between alumina (B75360) and titania powders generally occurs at temperatures above 1200°C. google.comresearchgate.net The reaction can proceed in stages, with an initial rapid reaction followed by a slower second stage. researchgate.net The kinetics of the reaction are often controlled by the faster-moving species. researchgate.net

Powder metallurgy (PM) is a well-established technique that involves a few energy-efficient steps and is suitable for producing both micro- and nano-ceramic reinforced metal matrix composites (MMCs). dcu.ie PM routes are widely used for investigating new composite compositions and for industrial production. dcu.ie The process typically involves blending the matrix and reinforcement powders, compacting them, and then sintering at elevated temperatures. irjet.net Sintering is a solid-state process where the material is not melted to form the final product. irjet.net

One of the challenges in solid-state processing is achieving a homogeneous distribution of the reinforcement phase. The initial particle size of the precursor powders can significantly influence the final microstructure. mdpi.com For instance, using large matrix powders can lead to a heterogeneous distribution of the reinforcement phase around the prior matrix particle boundaries. mdpi.com

Table 2: Comparison of Solid-State Synthesis Approaches

| Method | Description | Key Features |

| Reactive Firing | Direct firing of oxide precursors. | Economical and suitable for producing porous structures. researchgate.net |

| Powder Metallurgy | Compaction and sintering of blended powders. | Energy-efficient, suitable for micro- and nano-composites. dcu.ie |

| Reactive Sintering | In-situ reaction of milled powders during sintering. | Can produce composites with fine reinforcement phases. mdpi.com |

Plasma-Assisted Synthesis and Surface Modification Techniques

Plasma-assisted techniques offer a powerful and versatile approach for both the synthesis and surface modification of this compound materials. These methods utilize the unique properties of plasma, an ionized gas, to drive chemical reactions and modify material surfaces.

Plasma-assisted synthesis can be used to create thin films and nanoparticles with controlled properties. mpg.denih.gov For example, thin films of aluminum oxide (AlOₓ) can be prepared by exposing a vacuum-deposited aluminum film to a capacitively coupled radio-frequency plasma in a pure oxygen environment. mpg.de The thickness of the resulting oxide film can be precisely tuned by adjusting the plasma power and the duration of the plasma exposure. mpg.de

Plasma electrolytic oxidation (PEO), also known as micro-arc oxidation (MAO), is an electrochemical surface modification technique used to create thick, dense, and adherent ceramic coatings on light metals like aluminum and titanium. irispublishers.comresearchgate.net This process involves the generation of plasma discharges on the surface of the metal, which is submerged in an electrolyte. irispublishers.com The resulting coatings are primarily composed of the oxides of the substrate material, such as Al₂O₃ on aluminum alloys. irispublishers.com These coatings can significantly enhance the surface properties, including hardness and corrosion resistance. irispublishers.com

Plasma technology is considered a promising alternative for the synthesis and surface modification of nanomaterials for various applications due to its efficiency and ability to perform soft surface modifications. nih.gov

Influence of Process Parameters on Phase Formation and Microstructural Development in this compound

Key Process Parameters and Their Effects:

Temperature: Temperature is a crucial factor in most synthesis methods. In solid-state reactions, higher temperatures promote the formation of aluminum titanate. researchgate.net During co-precipitation, the calcination temperature determines the crystallinity and phase of the resulting oxides. mdpi.comchalcogen.ro For instance, in the synthesis of TiO₂, increasing the annealing temperature can lead to a phase transformation from amorphous to anatase and then to rutile. mdpi.com

Precursor Concentration and Type: The concentration of precursors can affect the nucleation rate and final particle size in precipitation methods, with higher concentrations often leading to smaller particles. mdpi.com The choice of metal precursor also dictates the final composition of the metal oxide. mdpi.com

pH: In aqueous synthesis methods like co-precipitation and hydrothermal synthesis, the pH of the solution plays a significant role in the hydrolysis and precipitation process, thereby influencing particle size and morphology. chalcogen.romdpi.com

Sintering Parameters: In powder metallurgy, the sintering temperature, time, and heating rate all impact the densification and grain growth of the composite. irjet.net For example, a lower sintering heating rate can result in higher strength in sintered samples. researchgate.net

Plasma Parameters: In plasma-assisted synthesis, the plasma power and duration of exposure are key variables that control the thickness and properties of the resulting oxide films. mpg.de In PEO, electrical parameters such as the power mode (DC or AC) influence the coating's morphology, phase composition, and growth rate. irispublishers.com

Alloy Composition: The composition of the starting alloy can influence the microstructure. For example, in aluminum alloys, the addition of elements like silicon and titanium can affect the grain structure and the formation of intermetallic phases. diva-portal.org

Elucidation of Crystallographic and Microstructural Features in Aluminum Oxide Titanium Oxide

Advanced Diffraction Methodologies for Phase Identification and Crystallinity Analysis

Diffraction techniques are fundamental in identifying the crystalline phases and assessing the degree of crystallinity within Al₂O₃-TiO₂ composites.

X-ray Diffraction (XRD) is a primary tool for analyzing the phase composition of aluminum oxide-titanium oxide materials. yildiz.edu.trtandfonline.com XRD patterns reveal the specific crystalline phases present, such as different polymorphs of TiO₂ (anatase and rutile) and Al₂O₃ (e.g., α-Al₂O₃ and γ-Al₂O₃). yildiz.edu.trmdpi.com For instance, in coatings on stainless steel, thermal treatments can promote the formation of TiO₂ anatase–rutile phases and Al₂O₃ α-γ phases, which are identifiable by their characteristic diffraction peaks. mdpi.com The presence of α-Al₂O₃ can be confirmed by diffraction peaks at 2θ values of approximately 25.3°, 33.2°, 35.6°, 37.9°, 43.3°, and 57.68°, while the cubic phase of alumina (B75360) shows peaks around 45.6° and 66.51°. mdpi.com Similarly, the anatase phase of TiO₂ is identified by peaks at 2θ values of about 25.28°, 37.54°, 24.46°, and 62.41°. mdpi.com

In some cases, XRD analysis of Al₂O₃-TiO₂ composites reveals the retention of the individual identity of each component, with average crystallite sizes often falling in the nanometer range (20 to 40 nm). tandfonline.com The technique is also used to confirm the absence of intermetallic compounds in mechanically alloyed powders. zealpress.com Studies on Al-doped TiO₂ have utilized XRD to confirm the structural conformation of the synthesized nanoparticles. researchgate.net

Grazing Incidence X-ray Diffractometry (GIXRD) is a specialized XRD technique particularly useful for the analysis of thin films and coatings. preprints.orggrafiati.comresearchgate.netfapesp.br By using a very small angle of incidence for the X-ray beam, GIXRD enhances the signal from the near-surface region, making it ideal for characterizing the crystallinity and phase of thin Al₂O₃-TiO₂ layers. preprints.orggrafiati.comresearchgate.netfapesp.br For example, GIXRD has been used to determine that Al₂O₃/TiO₂ nano-laminates can have an amorphous structure. preprints.orgresearchgate.net In other studies, GIXRD has been employed to analyze the crystallinity of TiO₂ layers in Al₂O₃/TiO₂ heterostructures, showing that annealing can enhance the crystallinity. acs.org

| Material System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Al₂O₃-TiO₂ Coatings on Stainless Steel | XRD | Confirmed TiO₂ anatase–rutile phases and Al₂O₃ α-γ phases after thermal treatment. | mdpi.com |

| Al₂O₃-TiO₂ Composite Powders | XRD | Revealed composite nature with individual component identity retained; average crystallite size of 20-40 nm. | tandfonline.com |

| AA7068-Al₂O₃/TiO₂/Cu Nanocomposites | XRD | No intermetallic compounds formed after 30 hours of mechanical alloying. | zealpress.com |

| Al₂O₃ and TiO₂ Thin Films on Aluminum | GIXRD | Films presented an amorphous structure. | preprints.orgresearchgate.net |

| Al₂O₃/TiO₂ Heterostructures | GIXRD | Analysis of TiO₂ layer crystallinity, which was enhanced by annealing. | acs.org |

Electron diffraction, particularly Selected Area Electron Diffraction (SAED) performed within a Transmission Electron Microscope (TEM), provides crystallographic information from micro- and nano-sized regions of the material. This technique is invaluable for identifying the crystal structure of individual nanoparticles or grains within the Al₂O₃-TiO₂ composite.

SAED patterns can confirm the crystalline phases present at a localized level. For instance, in Al₂O₃/TiO₂ heterostructures, SAED patterns have been used to analyze the crystallinity of ultrathin TiO₂ layers. acs.org The analysis can distinguish between amorphous and crystalline phases; for example, a 5 nm thick as-grown TiO₂ layer may show a diffuse SAED pattern indicative of an amorphous structure, while annealing can induce crystallization. acs.org In studies of Al₃Ti and α-Al₂O₃ nanoparticles in an aluminum matrix, SAED analysis confirmed the identity of these nanoparticles, which were approximately 80 nm in size. cas.cn

Furthermore, SAED is used to determine the zone axis of a crystal, providing detailed crystallographic orientation information. irjet.net In the analysis of nanocomposites, a ring pattern in the SAED can confirm the uniform distribution of well-embedded reinforcement particles. zealpress.com Studies have also utilized SAED to observe structural changes in oxide thin films induced by electron beams. oup.com

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffractometry (GIXRD)

Microscopic Morphological Analysis in Relation to Synthesis Pathways

The morphology of Al₂O₃-TiO₂ composites, including particle size, shape, and distribution, is heavily influenced by the synthesis method. Microscopic techniques are essential for visualizing these features and correlating them with the material's functional properties.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are widely used to examine the surface morphology and microstructure of Al₂O₃-TiO₂ composites. tandfonline.comlew.roscholaris.ca These techniques provide images that reveal details about particle aggregation, pore structure, and surface uniformity. yildiz.edu.trlew.ro

For instance, SEM analysis of sol-gel derived Al₂O₃-TiO₂ powders has shown that the binary powder has a distinct morphology compared to the individual monocomponent oxides. lew.ro In Al₂O₃-TiO₂ composite coatings, SEM has been used to confirm the presence of modifiers like CuO and ZrO₂ on the support surface. tandfonline.com It can also reveal the effects of adding TiO₂ particles to an Al₂O₃ ceramic coating, such as a reduction in the number of pores and the formation of smaller, more uniform pores. yildiz.edu.tr

FE-SEM provides even greater detail, allowing for the observation of nanoscale features. It has been used to study the microstructure of Al₂O₃-SiC nanocomposites and to observe the uniform growth of Al₂O₃ films. semanticscholar.orgresearchgate.net In the analysis of TiO₂-Al₂O₃-SiO₂ coatings, FE-SEM has been instrumental in characterizing the morphology and crystal structure of the composite. jcchems.com

| Material System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Sol-Gel Al₂O₃-TiO₂ Powders | SEM | Binary powder showed a specific morphology different from monocomponent powders. | lew.ro |

| Al₂O₃-TiO₂ Composite Coatings | SEM | Confirmed the presence of CuO and ZrO₂ modifiers on the support surface. | tandfonline.com |

| TiO₂-doped Al₂O₃ Ceramic Coating | SEM | Addition of TiO₂ resulted in fewer, smaller, and more uniform pores. | yildiz.edu.tr |

| Al₂O₃ Passivation Layer on TiO₂ Nanorods | FE-SEM | Observed the uniform growth and thickness of the Al₂O₃ passivation layer. | semanticscholar.org |

| TiO₂-Al₂O₃-SiO₂ Composite Coatings | FE-SEM | Characterized the morphology and crystal structure of the composite. | jcchems.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even higher magnification and resolution than SEM, enabling the visualization of internal microstructure, lattice fringes, and interfaces at the nanoscale. irjet.netnih.gov TEM is a powerful technique for examining the size, shape, and distribution of nanoparticles within a composite matrix. rsc.orgnih.gov

In Al₂O₃/TiO₂ heterostructures, HR-TEM has been used to visualize the individual layers and their interfaces, confirming the thickness of the films. acs.orgsemanticscholar.org For example, a 5 nm thick Al₂O₃ passivation layer on TiO₂ nanorods has been confirmed by HR-TEM. semanticscholar.org HR-TEM can also reveal the lattice structure of the crystalline domains. For instance, in an Al₂O₃/TiO₂ nanorod structure, the lattice spacing of the TiO₂ (110) plane was measured to be 3.31 Å. semanticscholar.org Following annealing, the formation of an Al-Ti-O interface due to the diffusion of Al into the TiO₂ nanorods can be observed, indicating the passivation of surface defects. semanticscholar.org

Spectrum-imaging techniques in a scanning transmission electron microscope (STEM), a variant of TEM, allow for high-resolution elemental mapping, which can distinguish between the titanium oxide and aluminum oxide layers in a multilayer structure. nih.govoup.com This method provides detailed chemical information at the nanoscale. nih.govoup.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of a material. ut.eemdpi.com It is particularly useful for quantifying surface roughness and observing surface features at the nanoscale. mdpi.commdpi.com

In the study of Al₂O₃-TiO₂ coatings, AFM has been used to reveal a homogeneous surface with high uniformity, free of cracks or delamination. mdpi.com The root mean square roughness (RMSR) of such coatings can be calculated from the AFM data, providing a quantitative measure of the surface texture. mdpi.com For example, an Al₂O₃-TiO₂ coating was found to have an RMSR of around 85 ± 5 nm. mdpi.com

AFM is also employed to compare the surface topography of different oxide coatings. For instance, a study comparing TiO₂, Al₂O₃, and ZrO₂ coatings found clear differences in their roughness parameters (Ra and Rz). nih.gov The Al₂O₃ coating exhibited significantly lower roughness compared to the TiO₂ and ZrO₂ coatings. nih.gov The technique can also be used to monitor changes in surface topography, for example, after different surface treatments. nih.gov In the context of nano-laminates, AFM has been used to verify the trend of surface roughness obtained from other measurement techniques, confirming that surface roughness can increase with the crystallization of TiO₂. optica.org

| Material System | Key Findings | Reference |

|---|---|---|

| Al₂O₃-TiO₂ Coating on Stainless Steel | Homogeneous and uniform surface with an RMSR of 85 ± 5 nm. | mdpi.com |

| TiO₂, Al₂O₃, and ZrO₂ Coatings | Al₂O₃ coating showed significantly lower Ra (0.60 ± 0.27 nm) and Rz (2.85 ± 1.47 nm) values compared to TiO₂ and ZrO₂ coatings. | nih.gov |

| Al₂O₃/TiO₂ Nano-laminates | Confirmed that surface roughness increases with the crystallization of the TiO₂ sub-layers. | optica.org |

| TiO₂-Al₂O₃-SiO₂ Composite Coating | Used to analyze surface topography and roughness parameters. | jcchems.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Spectroscopic Characterization of Elemental Composition and Chemical States

Spectroscopic techniques are pivotal in determining the elemental makeup and chemical bonding characteristics of this compound (Al₂O₃-TiO₂) composites. These methods provide insights into the distribution of constituent elements, their oxidation states, and the nature of the chemical bonds formed within the material, which collectively govern its properties.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. It is often coupled with Scanning Electron Microscopy (SEM) to provide elemental composition of a specific area of the sample. In the context of this compound materials, EDS is employed to confirm the presence of aluminum, titanium, and oxygen, and to map their distribution within the composite.

For instance, in Al₂O₃-TiO₂ coatings on substrates like aluminum alloys or stainless steel, EDS analysis verifies the successful deposition of the coating and can reveal the elemental distribution across the coating's cross-section. researchgate.netresearchgate.net Studies on TiO₂/Al₂O₃ hollow fiber nanofiltration membranes have used EDS line and map analysis to highlight the distinct distributions of aluminum, titanium, and carbon at the membrane interface. researchgate.net In composite powders, EDS can confirm the elemental composition and homogeneity. For example, analysis of Al₂O₃-TiO₂ coatings deposited by magnetron sputtering on Ti6Al4V substrates shows the elemental peaks corresponding to the coating and substrate materials. nih.gov

Quantitative EDS analysis can provide the atomic or weight percentages of the elements present. For example, in anodic porous titania, EDS has been used to quantify the increase in oxygen content after anodization, confirming the formation of a thicker oxide layer. beilstein-journals.org Similarly, in TiO₂-coated Al₂O₃ foams, EDS analysis confirmed a stronger presence of titanium in areas with thicker coatings. mdpi.com

Table 1: Representative EDS Data for this compound Materials

| Sample Description | Elements Detected | Key Findings |

| TiO₂/Al₂O₃ Hollow Fiber Membrane Interface | Al, Ti, C, O | Distinct distribution of Al and Ti at the interface. researchgate.net |

| Anodic Porous Titania on Ti implant | Ti, O | Significant increase in oxygen content after anodization, confirming oxide formation. beilstein-journals.org |

| TiO₂-coated Al₂O₃ Foam | Al, Ti, O | Stronger Ti signal in regions with thicker coatings. mdpi.com |

| Al₂O₃-TiO₂ coating on Ti6Al4V | Al, Ti, O, V | Presence of coating elements on the substrate. nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Near-Ambient Pressure XPS (NAP-XPS) is an advanced form of XPS that allows for the analysis of samples in a gaseous environment, which is particularly useful for studying surface reactions and catalytic processes under more realistic conditions. specs-group.comspecs-group.com

In the study of this compound systems, XPS is crucial for determining the oxidation states of aluminum and titanium. For Al₂O₃, the Al 2p peak is typically observed around 74-75.5 eV. mdpi.comresearchgate.netscispace.com For TiO₂, the Ti 2p spectrum shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the Ti⁴⁺ oxidation state. However, the presence of reduced titanium species, such as Ti³⁺, can also be detected, often as a result of processing conditions or interfacial reactions. rsc.orgresearchgate.netnus.edu.sg

A key finding from XPS studies of Al₂O₃/TiO₂ interfaces, particularly in nanolaminates grown by atomic layer deposition (ALD), is the reduction of titanium at the interface. When an Al₂O₃ layer is deposited on TiO₂, the aluminum precursor can reduce the TiO₂ surface, leading to the formation of Ti³⁺ species. rsc.orgresearchgate.netarxiv.org This reduction is associated with the creation of oxygen vacancies, which can act as n-type dopants and influence the electronic properties of the interface. arxiv.org In one study, an uncapped TiO₂ surface showed a nearly stoichiometric Ti⁴⁺ state, while a similar sample capped with a 2 nm Al₂O₃ layer exhibited a significant Ti³⁺ component, making up about 15% of the total Ti 2p peak area. arxiv.org

NAP-XPS has been used to monitor the ALD process of aluminum oxide on a titanium dioxide surface in situ, providing real-time insights into the surface chemistry at the interface under realistic pressures and temperatures. rsc.orgresearchgate.net These studies have confirmed the reduction of Ti⁴⁺ to Ti³⁺ upon dosing with the aluminum precursor. rsc.orgresearchgate.net

The O 1s spectrum in XPS can be deconvoluted to distinguish between different types of oxygen bonds, such as those in the oxide lattice (M-O-M), hydroxyl groups (M-OH), and adsorbed water. nus.edu.sg This provides information about the surface hydration and the presence of different oxygen-containing species.

Table 2: XPS Binding Energies for Aluminum and Titanium Oxides

| Element | Core Level | Oxidation State | Typical Binding Energy (eV) | Reference |

| Aluminum | Al 2p | Al³⁺ in Al₂O₃ | 74.0 - 75.5 | mdpi.comresearchgate.netscispace.com |

| Titanium | Ti 2p₃/₂ | Ti⁴⁺ in TiO₂ | ~458.4 | researchgate.net |

| Titanium | Ti 2p₃/₂ | Ti³⁺ | Lower than Ti⁴⁺ | rsc.orgresearchgate.netarxiv.org |

| Titanium | Ti 2p₃/₂ | Ti⁰ (metallic) | ~453.7 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint".

In the analysis of this compound composites, FTIR spectra reveal characteristic vibrational bands associated with Al-O and Ti-O bonds. The vibrational bands for Al-O in alumina can be found in the 400-900 cm⁻¹ range. nih.govresearchgate.net Specifically, bands between 600 and 750 cm⁻¹ are often attributed to AlO₆ octahedral units, while those in the 750-850 cm⁻¹ region can be assigned to AlO₄ tetrahedral units. lew.ro The vibrational modes for Ti-O in titania typically appear below 730 cm⁻¹, with a characteristic band for the Ti-O-Ti network around 640 cm⁻¹. lew.ro

When Al₂O₃ and TiO₂ are combined in a composite material, their characteristic vibrational bands may overlap. lew.ro However, the formation of new bonds, such as the hetero-metal-oxygen bond Ti-O-Al, can sometimes be detected. For instance, a small band around 583 cm⁻¹ has been assigned to this bond in some sol-gel synthesized Al₂O₃-TiO₂ powders. lew.romdpi.com The intensity of this band can be indicative of the extent of interaction between the two oxides. mdpi.com

FTIR can also be used to identify the presence of surface hydroxyl groups and adsorbed water, which appear as broad bands around 3445 cm⁻¹ (O-H stretching) and 1638 cm⁻¹ (H-O-H bending). lew.ro The nature and number of these hydroxyl groups can influence the material's surface properties and its performance in applications like catalysis. mdpi.com For TiO₂-Al₂O₃ supports, a band around 3720 cm⁻¹ can be attributed to Ti-OH groups. mdpi.com

Table 3: Characteristic FTIR Bands in this compound Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3445 | O-H stretching in adsorbed water and hydroxyls | lew.ro |

| 1638 | H-O-H bending in adsorbed water | lew.ro |

| 750-850 | Al-O vibrations in tetrahedral AlO₄ units | lew.ro |

| 600-750 | Al-O vibrations in octahedral AlO₆ units | lew.ro |

| < 730 | Ti-O stretching vibrations | lew.ro |

| ~640 | Ti-O-Ti bond of titanium oxide network | lew.ro |

| ~583 | Ti-O-Al hetero-metal-oxygen bond | lew.romdpi.com |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down.

This technique is particularly useful for determining the crystalline phases of titanium dioxide, as the anatase and rutile phases have distinct Raman spectra. The main Raman active modes for anatase are typically found at approximately 144, 197, 399, 513, and 639 cm⁻¹. mdpi.com The rutile phase exhibits characteristic peaks at around 144, 446, 612, and 827 cm⁻¹. mdpi.com Therefore, Raman spectroscopy is a powerful tool for monitoring phase transformations in Al₂O₃-TiO₂ composites that may occur during thermal treatments.

For γ-Al₂O₃, the Raman spectrum is characterized by several bands, with a strong peak calculated to be around 401 cm⁻¹. researchgate.net Other studies have reported peaks at approximately 315, 410, 520, 713, and 835 cm⁻¹ for γ-Al₂O₃. researchgate.net In composite materials, the Raman spectra can be a superposition of the spectra of the individual phases. For example, in VO₂ films grown on Al₂O₃ substrates, the Raman spectra show peaks corresponding to both the VO₂ film and the Al₂O₃ substrate. arxiv.org

The position and width of the Raman peaks can also provide information about crystallite size, strain, and defects in the material. For instance, shifts in the Raman modes of VO₂ films with decreasing thickness have been attributed to mechanical deformation in the crystal lattice. arxiv.org

Table 4: Characteristic Raman Peaks for TiO₂ and Al₂O₃ Phases

| Material Phase | Wavenumber (cm⁻¹) | Reference |

| TiO₂ (Anatase) | 144, 197, 399, 513, 639 | mdpi.com |

| TiO₂ (Rutile) | 144, 446, 612, 827 | mdpi.com |

| γ-Al₂O₃ | ~401 (strongest), 315, 410, 520, 713, 835 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared Spectroscopy (FTIR)

Porosity and Surface Area Characterization of this compound Materials

The porosity and specific surface area of this compound materials are critical parameters that significantly influence their performance in applications such as catalysis, adsorption, and sensing. These properties are typically characterized using gas sorption analysis, with the Brunauer-Emmett-Teller (BET) method being the most common for determining the specific surface area. The pore size distribution is often calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

The addition of alumina to titania can have a significant impact on the textural properties of the resulting composite. In many cases, alumina acts as a textural promoter, leading to an increase in the specific surface area compared to pure titania. lew.ro For instance, a sol-gel synthesized Al₂O₃-TiO₂ oxide was found to have a surface area of 292.4 m²/g, which was higher than that of pure TiO₂ (185.7 m²/g) and Al₂O₃ (262.3 m²/g) prepared under similar conditions. lew.ro This enhancement is attributed to the ability of alumina to inhibit the grain growth and phase transformation of titania during thermal treatment.

The pore size distribution of Al₂O₃-TiO₂ composites is also influenced by the synthesis method and the composition. Sol-gel derived materials often exhibit a mesoporous structure, with pore diameters typically in the range of 2-50 nm. lew.ro For example, Al₂O₃-TiO₂ powders have shown a monomodal distribution of pores in the narrow range of 2-8 nm. lew.ro The total pore volume of the composite can also be enhanced compared to pure titania. lew.ro

The nitrogen adsorption-desorption isotherms of these materials are often of type IV according to the IUPAC classification, which is characteristic of mesoporous materials. The shape of the hysteresis loop can provide additional information about the pore geometry.

Table 5: Textural Properties of Al₂O₃-TiO₂ and Constituent Oxides

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

| TiO₂ | 185.7 | 0.23 | 3.38 | lew.ro |

| Al₂O₃ | 262.3 | 0.47 | 6.24 | lew.ro |

| Al₂O₃-TiO₂ | 292.4 | 0.47 | 3.71 | lew.ro |

| SiO₂-TiO₂ | 319 | - | - | nih.gov |

| Al₂O₃-TiO₂ | 267 | - | - | nih.gov |

This table is interactive. Click on the headers to sort the data. Note: "-" indicates data not provided in the source.

Interfacial Structure and Heterointerface Formation in this compound Nanolaminates

The interface between aluminum oxide and titanium oxide in nanolaminates and other composite structures is of great scientific and technological interest due to its unique electronic and chemical properties. The formation of a heterointerface between these two materials can lead to phenomena not observed in the bulk constituents. The characterization of this interface is often performed using high-resolution transmission electron microscopy (HRTEM) and supported by spectroscopic techniques like XPS.

When Al₂O₃ is grown on TiO₂, typically by atomic layer deposition (ALD), a well-defined interface is formed. As discussed in the XPS section, a key feature of this interface is the chemical reduction of the TiO₂ surface. The precursor used for Al₂O₃ deposition, often trimethylaluminum (B3029685) (TMA), reacts with the TiO₂ surface, leading to the formation of Ti³⁺ ions and oxygen vacancies. rsc.orgresearchgate.netarxiv.org These defects are localized at the interface and can create a two-dimensional electron gas (2DEG), which results in high conductivity at the interface between the two insulating oxides. arxiv.org

HRTEM studies can visualize the atomic arrangement at the interface, revealing the crystalline nature of the layers and the sharpness of the interface. In Al₂O₃/TiO₂ nanolaminates, the Al₂O₃ layer is often amorphous when grown at low temperatures, while the TiO₂ can be crystalline (e.g., anatase or rutile). The formation of hetero-metal-oxygen bonds (Ti-O-Al) at the interface, as suggested by FTIR studies, contributes to the adhesion and stability of the nanolaminate structure. lew.romdpi.com

The elemental distribution across the interface can be mapped using techniques like EDS in a scanning transmission electron microscope (STEM) mode. This allows for the visualization of the distinct aluminum-rich and titanium-rich layers and can provide information about any interdiffusion at the interface. researchgate.net

Quantum Mechanical and Atomistic Simulations of Aluminum Oxide Titanium Oxide Systems

First-Principles Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Defects

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of defects in Al₂O₃-TiO₂ systems. These calculations solve the quantum mechanical equations governing the behavior of electrons to predict material properties from fundamental principles.

Research using DFT has shown that doping alumina (B75360) (Al₂O₃) with titanium (Ti) introduces significant changes to its electronic properties. researchgate.net For instance, a substitutional Ti³⁺ defect in alumina creates an energy level within the band gap that is occupied by a single electron. researchgate.net When multiple Ti³⁺ defects are in close proximity, their induced energy levels can interact, leading to a decrease in their formation energy as their concentration increases. researchgate.net

DFT calculations have also been employed to study the energetics of point defects in Ti-doped Al₂O₃. aps.org These studies have found that under oxidized conditions, substitutional Ti⁴⁺ ions, compensated by aluminum vacancies, are the most stable form of defect. aps.org Conversely, in more reduced conditions (lower oxygen chemical potentials), substitutional Ti³⁺ defects have a lower formation energy and are therefore more stable. aps.org In an intermediate range of oxygen potentials, both Ti³⁺ and Ti⁴⁺ defects can coexist. aps.org

The electronic structure of aluminum-doped titanium dioxide (both anatase and rutile phases) has also been investigated using DFT. cam.ac.uk These studies have explored defect states involving the substitution of a titanium atom with an aluminum atom, as well as more complex defects consisting of two adjacent aluminum substitutions with an oxygen vacancy in between. cam.ac.uk Interstitial defects, where an atom is located in a non-lattice site, were found to be comparatively unstable. cam.ac.uk

Table 1: Summary of DFT Findings on Defects in Al₂O₃-TiO₂ Systems

| System | Defect Type | Key Finding |

|---|---|---|

| Ti-doped Al₂O₃ | Substitutional Ti³⁺ | Induces an extra level occupied by one electron within the band gap. researchgate.net |

| Ti-doped Al₂O₃ | Substitutional Ti³⁺ (multiple) | Defect-induced levels exhibit strong bonding interactions, and formation energies decrease with increasing numbers of Ti³⁺ defects. researchgate.net |

| Ti-doped Al₂O₃ | Substitutional Ti⁴⁺ with Al vacancies | Most stable defect in oxidized conditions. aps.org |

| Ti-doped Al₂O₃ | Substitutional Ti³⁺ | Most stable defect in relatively reduced conditions. aps.org |

| Al-doped TiO₂ | Substitutional Al | Investigated in both anatase and rutile phases. cam.ac.uk |

| Al-doped TiO₂ | Two adjacent Al substitutions with an oxygen vacancy | A more stable configuration compared to single substitution. cam.ac.uk |

| Al-doped TiO₂ | Interstitial Al | Found to be comparatively unstable. cam.ac.uk |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic processes and stability of materials like aluminum oxide-titanium oxide.

MD simulations have been used to investigate the structural properties of various Al₂O₃-based binary systems. researchgate.net These simulations have revealed that the complexity of the aluminate network structure increases with higher Al₂O₃ content. researchgate.net For a given Al₂O₃ concentration, the degree of polymerization of the network structure is influenced by the electronegativity of the other metal cations present. researchgate.net

In the context of thin film growth, MD simulations have been employed to study the nucleation and growth of TiO₂ films on α-alumina (Al₂O₃) substrates. uantwerpen.be These simulations showed that the TiO₂ film grows on the Al₂O₃ substrate through an island growth mechanism, resulting in a structure that is a mixture of amorphous and polycrystalline phases. uantwerpen.be The coordination number of titanium in the deposited film on Al₂O₃ was calculated to be 5.4, which is lower than the coordination number of 6 found in the perfect rutile and anatase crystal structures of TiO₂. uantwerpen.be

The stability of the interface between Al₂O₃ and TiO₂ is a critical factor in many applications. MD simulations, in conjunction with other techniques, can be used to explore the structural and thermal stability of these interfaces. For instance, studies on the CaF₂-Al₂O₃-TiO₂ system under an electric field have shown that the fundamental Al-O and Ti-O structures of the slag are not altered by the electric field, although the interaction between titanium and fluorine atoms is weakened. springerprofessional.de Such simulations are crucial for understanding the microstructure and predicting the macroscopic properties of these materials in industrial processes like electroslag remelting. springerprofessional.de

Table 2: Key Findings from MD Simulations of Al₂O₃-TiO₂ Systems

| Simulation Focus | System | Key Findings |

|---|---|---|

| Structural Properties | Al₂O₃-based binary systems | Aluminate network complexity increases with Al₂O₃ content. researchgate.net |

| Thin Film Growth | TiO₂ on α-Al₂O₃ | Island growth mechanism observed, leading to a mixed amorphous and polycrystalline film. uantwerpen.be |

| Thin Film Growth | TiO₂ on α-Al₂O₃ | Coordination number of Ti in the film is 5.4. uantwerpen.be |

| Slag Microstructure | CaF₂-Al₂O₃-TiO₂ | The fundamental Al-O and Ti-O structures are stable under an electric field. springerprofessional.de |

Prediction of Phase Stability and Phase Equilibria in this compound Systems

Computational thermodynamics, often coupled with first-principles calculations, is a powerful tool for predicting phase stability and phase equilibria in multicomponent systems like Al₂O₃-TiO₂. These predictions are crucial for materials design and process optimization.

Thermodynamic modeling has been used to perform a critical evaluation and re-optimization of the phase diagrams and thermodynamic properties of the Al₂O₃-Ti₂O₃-TiO₂ system. jst.go.jpscispace.com In these models, the molten oxide phase is often described by approaches like the Modified Quasichemical Model, which accounts for short-range ordering. jst.go.jpscispace.com Phases like aluminum titanate (Al₂TiO₅) and titanium(III) oxide (Ti₂O₃) have been modeled as part of a pseudobrookite solid solution with a miscibility gap, based on new experimental data. jst.go.jpscispace.com Such comprehensive thermodynamic databases can reproduce available experimental data over a wide range of temperatures and oxygen partial pressures. jst.go.jp

The accuracy of DFT in predicting the formation energies of ternary oxides from their binary constituents has been systematically studied. aps.org For the reaction Al₂O₃ + TiO₂ → Al₂TiO₅, the calculated reaction energy is very close to the experimental value, highlighting the predictive power of these computational methods for phase stability. aps.org

Experimental investigations combined with thermodynamic modeling have been crucial in refining the understanding of phase equilibria. For example, equilibration and quenching experiments in the Al₂O₃-TiO₂ system in air have helped to constrain the solubility limit of Al₂O₃ in rutile (TiO₂) at high temperatures. jst.go.jpscispace.com These studies found a solubility of 2 mol% Al₂O₃ in the rutile solid solution at high temperatures. jst.go.jp

The CALPHAD (CALculation of PHAse Diagrams) method is another powerful computational approach used for thermodynamic modeling. It has been employed to develop databases for complex oxide systems, including those containing Al₂O₃ and TiO₂. researchgate.net These databases are essential for predicting the formation of various oxide phases under different conditions, which is particularly important in applications like steelmaking to control the formation of non-metallic inclusions. researchgate.net

Table 3: Computationally Predicted and Experimentally Verified Phase Equilibria Data

| System | Finding | Method |

|---|---|---|

| Al₂O₃-TiO₂ | Reaction energy for Al₂O₃ + TiO₂ → Al₂TiO₅ is accurately predicted. aps.org | DFT |

| Al₂O₃-TiO₂ | Solubility of Al₂O₃ in rutile (TiO₂) is 2 mol% at high temperatures. jst.go.jp | Experimental & Thermodynamic Modeling |

| Al₂O₃-Ti₂O₃-TiO₂ | Al₂TiO₅ and Ti₃O₅ are described as part of a pseudobrookite solid solution with a miscibility gap. jst.go.jpscispace.com | Thermodynamic Modeling (Modified Quasichemical Model, Compound Energy Formalism) |

| Al-Ti-O | Al₂O₃, Ti₂O₃, Ti₃O₅, and Al₂TiO₅ are equilibrium phases. researchgate.net | Thermodynamic Modeling (CALPHAD) |

Modeling of Interface Interactions and Charge Transfer Phenomena

First-principles calculations have been used to investigate the atomic and electronic structure of TiO₂/Al₂O₃ interfaces. aps.org By combining theoretical and experimental approaches, researchers have determined stable interface structures and their work of separation. A stress balancing approach, which considers the elastic tensors of the bulk materials, has been introduced to handle the lattice mismatch between the two oxides. aps.org

The formation of a two-dimensional electron gas (2DEG) at the Al₂O₃/TiO₂ interface, which can arise from oxygen vacancies, has been a subject of intense study. hanyang.ac.krarxiv.org Quantum mechanical DFT+U calculations have been used to investigate the chemical mechanism of 2DEG formation during atomic layer deposition (ALD). hanyang.ac.kr These studies suggest that the migration of methyl ligands from the trimethylaluminum (B3029685) (TMA) precursor to the lattice oxygen of the TiO₂ surface can lead to the formation and desorption of dimethylether, leaving behind oxygen vacancies. hanyang.ac.kr These oxygen vacancies act as a reservoir of defects and are key to the formation of the conductive interface. arxiv.org

Bader charge analysis, a method for partitioning charge density among atoms, has been used to quantify charge transfer at amorphous Al₂O₃ interfaces with various semiconductors. ucsd.edu This analysis can reveal the extent of charge depletion or accumulation on either side of the interface, which can create interface dipoles and affect device performance. ucsd.edu

The synergetic effect in ternary catalyst systems, such as gold supported on alumina-modified titania, has also been explored using first-principles calculations. lasphub.com These studies show that an alumina thin layer on titania can significantly enhance the binding of gold nanoparticles, increasing their stability. lasphub.com The electronic structure analysis helps to rationalize why the catalytic activity for reactions like CO oxidation remains at the Au/anatase boundary, even with the presence of the alumina modifier. lasphub.com

Table 4: Summary of Interface and Charge Transfer Modeling Results

| System | Phenomenon | Key Finding |

|---|---|---|

| TiO₂/Al₂O₃ | Interface Structure | Stable interface structures and work of separation determined using a stress balancing approach. aps.org |

| Al₂O₃/TiO₂ | 2DEG Formation | Oxygen vacancies created during ALD act as a defect reservoir, leading to a conductive interface. hanyang.ac.krarxiv.org |

| a-Al₂O₃/Semiconductor | Charge Transfer | Bader charge analysis quantifies charge depletion and accumulation, revealing the formation of interface dipoles. ucsd.edu |

| Au/Al₂O₃/TiO₂ | Catalytic Synergy | Alumina thin films on titania enhance the binding of Au nanoparticles, improving catalyst stability. lasphub.com |

Computational Approaches for Simulating Surface Reactivity and Catalytic Pathways

Computational simulations are invaluable for understanding the surface reactivity and catalytic pathways of this compound systems. These methods allow researchers to probe reaction mechanisms at the atomic level, providing insights that can guide the design of more efficient catalysts.

DFT calculations are widely used to study the adsorption of molecules and the mechanisms of surface reactions. For example, the adsorption of oxygen and chlorine on metal surfaces, which is relevant to catalysis and corrosion, has been investigated using DFT. researchgate.net Such studies can determine the preferred adsorption sites and the strength of the interaction between the adsorbate and the surface.

In the context of photocatalysis, simulations can elucidate the pathways for reactions like the abatement of nitrogen oxides (NOx). researchgate.net The incorporation of Al₂O₃ into TiO₂ can increase the number of catalytic sites and improve light absorption by inhibiting the aggregation of TiO₂ particles. researchgate.net Alumina can also act as an active site for capturing NOx, preventing the release of toxic NO₂ into the atmosphere. researchgate.net

The catalytic oxidation of methane (B114726) is another area where computational modeling has provided significant insights. For Pd/La₂O₃-CeO₂-TiO₂-Al₂O₃ catalysts, kinetic model calculations suggest that the reaction proceeds via the Mars-van Krevelen mechanism. nih.gov This mechanism involves the lattice oxygen from the catalyst participating in the oxidation of the reactant, with the resulting oxygen vacancy being subsequently refilled by gas-phase oxygen.

The synergistic effects in mixed oxide catalysts, such as Mn-Ce/Al₂O₃/TiO₂, for the catalytic oxidation of NO with ozone have also been studied. mdpi.com Computational analyses, like XPS, reveal that the oxidation-reduction cycle between different valence states of manganese (Mn(IV)/Mn(III)/Mn(II)) and cerium (Ce(IV)/Ce(III)), along with the presence of oxygen vacancies, plays a crucial role. mdpi.com These features facilitate the decomposition of ozone into highly reactive oxygen species, thereby enhancing the catalytic activity. mdpi.com

Furthermore, computational methods like Monte Carlo simulations are being developed to model the physical surface reactions of precursors in processes like atomic layer deposition (ALD). researchgate.net These simulations can predict the effects of steric hindrance on precursor adsorption, providing a valuable tool for understanding and optimizing thin film growth. researchgate.net

Mechanistic Investigations of Functional Performance in Aluminum Oxide Titanium Oxide Materials

Photocatalytic Activity and Reaction Mechanisms

The combination of aluminum oxide and titanium oxide creates a synergistic effect that often enhances photocatalytic performance compared to the individual components. This enhancement is a result of modified charge carrier dynamics, surface properties, and microstructural features.

A critical factor in photocatalysis is the efficient separation of photogenerated electron-hole pairs (e⁻/h⁺) and the suppression of their recombination. In Al₂O₃-TiO₂ systems, the interface between the two oxides plays a pivotal role. The presence of Al₂O₃ can create a heterojunction with TiO₂, where alumina (B75360) can act as an electron sink, facilitating the transfer of electrons from the TiO₂. mdpi.com This process delays the recombination of charge carriers, making more electrons and holes available to participate in redox reactions on the catalyst surface. mdpi.com The formation of a step-gap type heterojunction between TiO₂ and Al₂O₃ has been proposed, which further aids in this charge separation. mdpi.com

The introduction of Al₂O₃ can also influence the electronic structure of TiO₂. For instance, the presence of alumina can alter the surface energy of titania, which in turn can affect charge carrier dynamics. mdpi.com Studies have shown that the interaction between Al₂O₃ and TiO₂ at their interface can decrease the surface mobility of TiO₂, which has implications for charge transfer processes. mdpi.com The efficiency of charge separation is a key reason why TiO₂-based photocatalysts are often modified with other materials like Al₂O₃ to improve their performance. mdpi.com

Interactive Table 1: Factors Influencing Charge Carrier Dynamics in Al₂O₃-TiO₂ Photocatalysts

| Factor | Description | Impact on Photocatalysis |

| Heterojunction Formation | Creation of an interface between Al₂O₃ and TiO₂ with differing band structures. | Facilitates separation of electrons and holes, reducing recombination. mdpi.com |

| Electron Sink Effect | Al₂O₃ can trap electrons transferred from the excited TiO₂. | Prolongs the lifetime of charge carriers, increasing the probability of surface reactions. mdpi.com |

| Surface Energy Modification | The presence of Al₂O₃ alters the surface energy of the TiO₂ particles. | Influences the mobility and transfer of charge carriers at the interface. mdpi.com |

| Defect States | Introduction of defects at the Al₂O₃-TiO₂ interface. | Can act as trapping sites for charge carriers, which may either enhance separation or act as recombination centers depending on their energy levels. |

The surface of Al₂O₃-TiO₂ materials presents a variety of active sites that are crucial for the adsorption of reactants and the subsequent photocatalytic reactions. Alumina itself can provide a high surface area, which allows for better dispersion of TiO₂ particles and increases the number of available active sites. mdpi.com The interaction between the two oxides can also create new types of active sites at the interface.

Furthermore, the deposition of alumina onto titania can block certain surface sites on the TiO₂. mdpi.com This can be either beneficial or detrimental depending on the specific reaction. For example, it has been observed that both alumina and silica (B1680970) deposited on rutile TiO₂ can reduce the number of sites where nitrogen adsorbs in an infrared-active form. mdpi.com

The degradation of pollutants on Al₂O₃-TiO₂ catalysts proceeds through a series of redox reactions initiated by the photogenerated charge carriers. The holes (h⁺) in the valence band of TiO₂ are powerful oxidizing agents and can directly oxidize adsorbed organic molecules. Alternatively, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic pollutants into simpler, less harmful substances like CO₂ and H₂O. mdpi.com

The electrons (e⁻) in the conduction band can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can also participate in the degradation process. researchgate.net The specific degradation pathway can be influenced by the nature of the pollutant and the reaction conditions. For example, in the photocatalytic oxidation of 4-tert-butylphenol (B1678320) (4tBP) and bisphenol A (BPA), it was found that holes (h⁺) and superoxide radicals (•O₂⁻) were the primary reactive species. researchgate.net

The efficiency of pollutant degradation is also dependent on the specific composition and preparation method of the Al₂O₃-TiO₂ catalyst. For instance, Al-doped TiO₂ has shown enhanced photocatalytic performance for the degradation of certain organic pollutants. researchgate.net The degradation of the herbicide Diuron has also been successfully demonstrated using TiO₂-Al₂O₃ catalysts. revista-agroproductividad.org Similarly, these composites have been employed for the photodegradation of terephthalic acid (TPA) and polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com